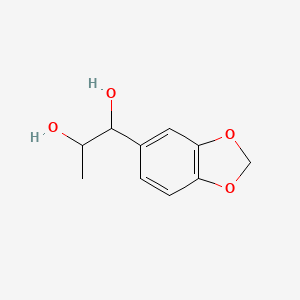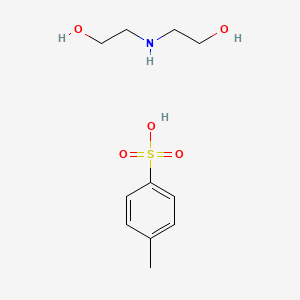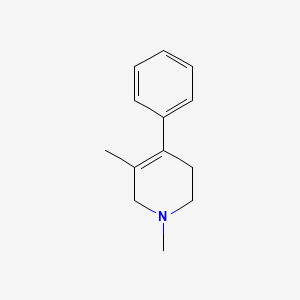
Pyridine, 1,2,3,6-tetrahydro-1,5-dimethyl-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 1,2,3,6-tetrahydro-1,5-dimethyl-4-phenyl-: is a heterocyclic organic compound that features a pyridine ring partially saturated with hydrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 1,2,3,6-tetrahydro-1,5-dimethyl-4-phenyl- can be achieved through several methods. One common approach involves the catalytic hydrogenation of the corresponding pyridine derivative under controlled conditions. This process typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
化学反応の分析
Types of Reactions: Pyridine, 1,2,3,6-tetrahydro-1,5-dimethyl-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Further reduction can lead to fully saturated piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as Pd/C.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products:
Oxidation: Pyridine derivatives with varying degrees of oxidation.
Reduction: Piperidine derivatives.
Substitution: Substituted pyridine compounds with functional groups introduced at specific positions.
科学的研究の応用
Pyridine, 1,2,3,6-tetrahydro-1,5-dimethyl-4-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-1,5-dimethyl-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
類似化合物との比較
Pyridine, 1,2,3,6-tetrahydro-: A partially saturated pyridine ring without additional substituents.
Piperidine: A fully saturated six-membered ring containing nitrogen.
Phenylpyridine: A pyridine ring with a phenyl group attached.
Uniqueness: Pyridine, 1,2,3,6-tetrahydro-1,5-dimethyl-4-phenyl- is unique due to the presence of both methyl and phenyl substituents, which can significantly influence its chemical reactivity and biological activity
特性
CAS番号 |
13515-63-4 |
|---|---|
分子式 |
C13H17N |
分子量 |
187.28 g/mol |
IUPAC名 |
1,5-dimethyl-4-phenyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C13H17N/c1-11-10-14(2)9-8-13(11)12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3 |
InChIキー |
IWDDXAVDKOTQST-UHFFFAOYSA-N |
正規SMILES |
CC1=C(CCN(C1)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


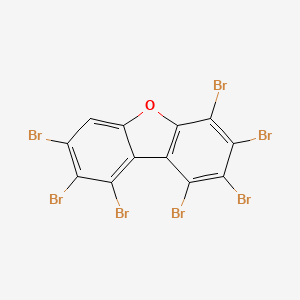
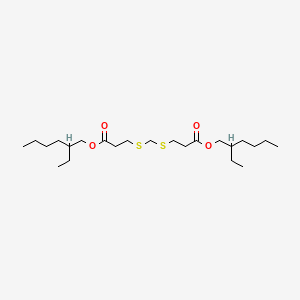

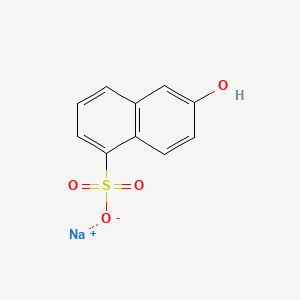
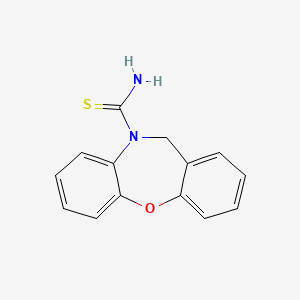
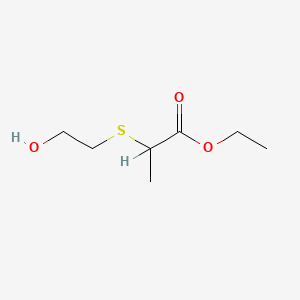



![2-[(2-Butoxyethoxy)methoxy]ethanol](/img/structure/B12666524.png)
